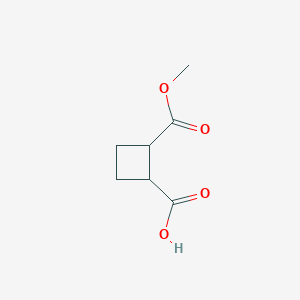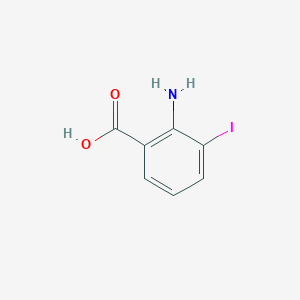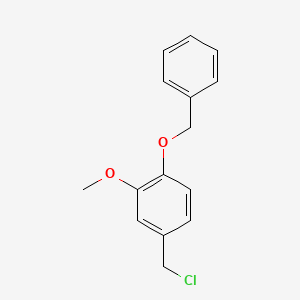
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene often involves multi-step reactions including substitution, nitration, reduction, cyclization, and chlorination processes. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, yielding a total of 29.2% over the steps (Wang et al., 2015). This highlights the complexity and challenges in synthesizing such compounds, where each step needs to be optimized for better yields and desired selectivity.
Molecular Structure Analysis
Molecular structure analysis of closely related compounds reveals significant information about the spatial arrangement of atoms and functional groups, affecting their reactivity and physical properties. For instance, the study of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomers demonstrated how substituents around the methoxy groups influence the crystal structure and physical properties of these compounds, including bond angles and conjugation effects (Wiedenfeld et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene derivatives are diverse, encompassing a range of transformations such as electrophilic substitutions, cyclizations, and coupling reactions. For example, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid showcases the electrophilic aromatic substitution mechanism leading to complex heterocycles (Moroda & Togo, 2008).
Physical Properties Analysis
The physical properties of such compounds are crucial for their application in synthesis and material science. For instance, the crystal structure, melting point, solubility, and stability under various conditions are essential parameters that influence their reactivity and handling. Studies on similar compounds provide insights into how structural features like methoxy and chloromethyl groups impact these properties, which is critical for designing synthesis pathways and applications (Wiedenfeld et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards different types of reagents, stability under various chemical conditions, and the ability to undergo specific reactions, are defined by the molecular structure. The presence of electron-donating and withdrawing groups, such as methoxy and chloromethyl, respectively, play a significant role in determining the chemical behavior of these compounds. Analysis of reactions, such as the electrophilic aromatic substitution facilitated by iodobenzene catalysis, highlights the intricate balance of electronic effects governing the reactivity of such molecules (Moroda & Togo, 2008).
Applications De Recherche Scientifique
1. Polymer Synthesis and Characterization
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene plays a role in the synthesis of novel polymers. For example, polymers of 1-methoxy-4-ethoxybenzene and related compounds were electrosynthesized and characterized for their solubility, structural properties, and electrical conductivities, revealing insights into their potential applications in materials science (Moustafid et al., 1991).
2. Synthesis of Novel Monomers
The compound has been utilized in the synthesis of novel monomers containing para-methoxyazobenzene as the mesogenic group. These monomers were characterized using various spectroscopic techniques and their thermal behavior was studied, demonstrating applications in the field of liquid crystal research (Wang et al., 2000).
3. Precursor for Bioisosteric Analogues
It serves as a precursor in the synthesis of bioisosteric analogues of pharmacologically important compounds. For example, hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a putative bioisosteric colchicine analogue, was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene (Shishov et al., 2014).
4. Application in Thermochemical Conversion
This compound has been studied in the context of thermochemical conversion processes. For instance, its conversion in an aqueous alkaline solution under heat treatment was analyzed, which is relevant to the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).
5. Study of Methoxybenzene Derivatives
The study of substituted methoxybenzene derivatives, including 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene, helps understand their crystal structures and molecular interactions. Such studies are crucial in materials science for understanding the properties of these compounds (Fun et al., 1997).
6. Electrochemical Studies
The compound's derivatives have been studied in electrochemical contexts, such as the electrochemical reduction of methyl triclosan, where it is used as a reference compound. These studies have implications for environmental chemistry and pollutant analysis (Peverly et al., 2014).
7. Host-Guest Chemistry
Research on the guest-induced assembly of molecular structures, where 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene or its derivatives serve as the guest molecules, contributes to the field of supramolecular chemistry. This research helps understand molecular interactions and the formation of complex structures (Kobayashi et al., 2003).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound. It may include toxicity data, flammability, reactivity, and disposal information.
Orientations Futures
This involves discussing potential future research directions or applications for the compound. This could be based on the compound’s properties, its mechanism of action, or gaps in the current understanding of the compound.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQBTIHSCUXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305163 | |
| Record name | 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
CAS RN |
33688-50-5 | |
| Record name | NSC169519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

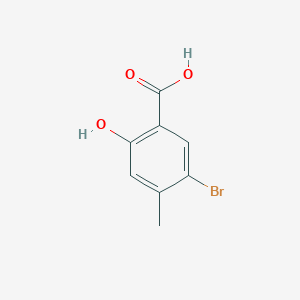
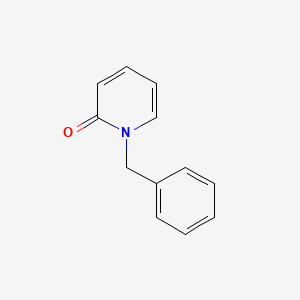
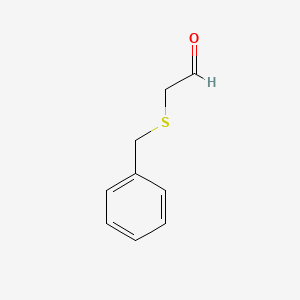
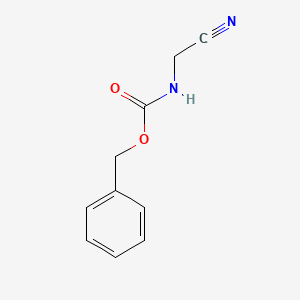
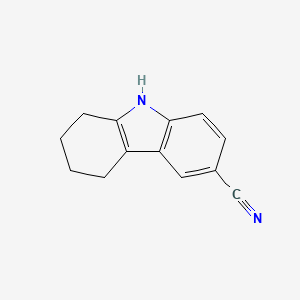
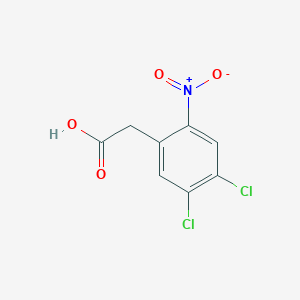
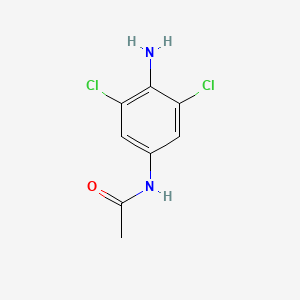
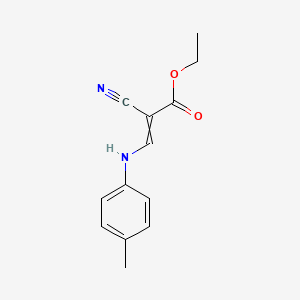
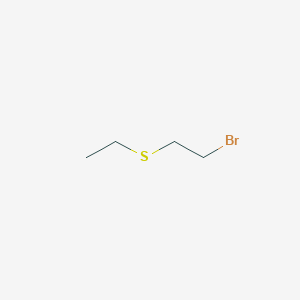
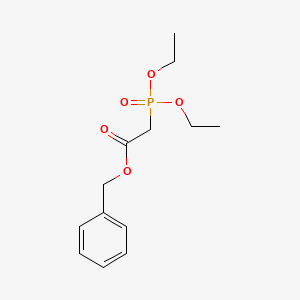
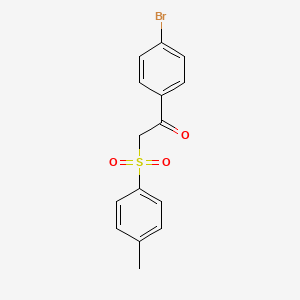
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
